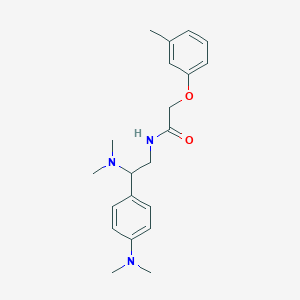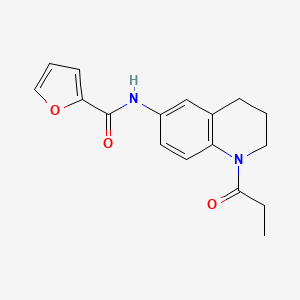![molecular formula C20H15F3N2O2S B2899305 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866049-79-8](/img/structure/B2899305.png)
2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity Against Cancer Cell Lines
This compound has been evaluated for its antiproliferative activity against various cancer cell lines. The most potent compounds in this category have shown low micromolar GI50 values, indicating their effectiveness in inhibiting cancer cell growth . They have been found to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, which are key players in the apoptotic cascade leading to cell death . Additionally, they can induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3) and reduce the expression levels of proliferating cell nuclear antigen (PCNA), further suggesting their potential as anticancer agents .
Fluorescence-Based pH Sensing
Some derivatives of this compound have shown promise as pH indicators due to their fluorescence properties. For instance, one study identified a compound that enables both fluorescence intensity-based and ratiometric pH sensing . This application is particularly useful in biological and chemical research where pH changes need to be monitored with high sensitivity.
Drug Design and Discovery
The pharmacophore hybridization approach, which is used in the design of drug-like small molecules, can benefit from the inclusion of this compound. It has been used to create hybrid molecules with anticancer properties, combining different pharmacophoric elements to target specific biological pathways . This approach is crucial for the development of new anticancer drugs, especially in overcoming multidrug resistance problems.
Molecular Hybridization for Anticancer Agents
The compound’s structure allows for its use in molecular hybridization, a technique pivotal in modern medicinal chemistry for anticancer agents. By creating new small molecules that act as high-affinity ligands to potential anticancer targets, this compound contributes to the fight against cancer and the problem of multidrug resistance .
Synthetic Pathways in Medicinal Chemistry
In medicinal chemistry, the synthetic pathways that involve this compound are valued for being fast, easy, and cost-effective. These pathways lead to the creation of target hybrid molecules with high yield and purity, which is essential for the rapid development and testing of new anticancer agents .
Anticancer Activity Screening
The compound has been subjected to in vitro screening for anticancer activity following the “60 lines screening” protocol by the National Cancer Institute’s Developmental Therapeutics Program (NCI DTP). This comprehensive screening helps in identifying the compound’s efficacy across a wide range of cancer cell lines, providing a broad understanding of its therapeutic potential .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2S/c1-13-7-9-14(10-8-13)16(26)12-28-19-24-17(20(21,22)23)11-18(27)25(19)15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTLBERPVNGFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2899228.png)

![3-((6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B2899230.png)

![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2899234.png)
![N,6-dimethyl-N-((3-methyl-1-propyl-1H-pyrazol-5-yl)methyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2899235.png)


![N-[(cyclopropylcarbonyl)oxy]-N-{(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amine](/img/structure/B2899238.png)

![N-(4-methoxyphenethyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2899240.png)

![Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2899245.png)